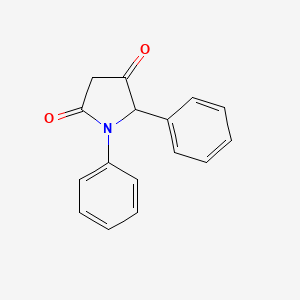

1,5-Diphenylpyrrolidine-2,4-dione

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

82635-03-8 |

|---|---|

分子式 |

C16H13NO2 |

分子量 |

251.28 g/mol |

IUPAC名 |

1,5-diphenylpyrrolidine-2,4-dione |

InChI |

InChI=1S/C16H13NO2/c18-14-11-15(19)17(13-9-5-2-6-10-13)16(14)12-7-3-1-4-8-12/h1-10,16H,11H2 |

InChIキー |

FJLTZCFUACADSV-UHFFFAOYSA-N |

正規SMILES |

C1C(=O)C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthetic Methodologies for 1,5 Diphenylpyrrolidine 2,4 Dione and Its Functionalized Derivatives

Established Direct Synthesis Routes to the 1,5-Diphenylpyrrolidine-2,4-dione Core

The formation of the this compound core can be achieved through several synthetic strategies. One of the most common and effective methods is the Dieckmann condensation. wikipedia.orgorganic-chemistry.org This intramolecular reaction involves the cyclization of a diester in the presence of a base to form a β-keto ester. wikipedia.org For the synthesis of this compound, a suitable N,N-disubstituted diester would undergo an intramolecular cyclization to furnish the five-membered heterocyclic ring. The general mechanism involves the deprotonation of a carbon alpha to one of the ester groups, followed by nucleophilic attack on the other ester carbonyl, leading to the formation of the cyclic β-keto ester after elimination of an alkoxide. wikipedia.org

Regioselective Functionalization at the C-3 Position of this compound

The C-3 position of the this compound ring is an active methylene (B1212753) group, flanked by two carbonyl groups, which makes it highly amenable to a variety of chemical transformations. This reactivity allows for the regioselective introduction of various functional groups, providing a straightforward route to a wide range of derivatives.

Condensation Reactions with Carbonyl Electrophiles (e.g., ethyl orthoformate, aromatic aldehydes)

The acidic nature of the C-3 protons facilitates condensation reactions with various carbonyl-containing electrophiles. For instance, the reaction of this compound with ethyl orthoformate leads to the formation of 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione. nih.govresearchgate.net This ethoxymethylene derivative serves as a versatile intermediate for further modifications.

Furthermore, condensation with aromatic aldehydes in the presence of a suitable catalyst affords 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones. nih.gov These reactions are typically carried out under conditions that promote the elimination of water, driving the reaction to completion. The resulting exocyclic double bond can then be a target for further functionalization.

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Ethyl orthoformate | 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | nih.govresearchgate.net |

| This compound | Aromatic aldehydes | 3-Arylidene-1,5-diphenylpyrrolidine-2,4-diones | nih.gov |

Nucleophilic Additions and Substitutions with Nitrogen-Containing Reagents (e.g., hydrazines, primary and secondary amines, urea)

The activated intermediate, 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione, readily undergoes nucleophilic substitution with a variety of nitrogen-based nucleophiles. Reaction with hydrazine (B178648) hydrate (B1144303) yields the corresponding 3-hydrazinomethylene derivative. nih.govresearchgate.net Similarly, treatment with primary and secondary amines results in the formation of 3-(aminomethylene)-1,5-diphenylpyrrolidine-2,4-diones. nih.govresearchgate.net The reaction with urea (B33335) also proceeds smoothly to give the respective 3-ureidomethylene derivative. nih.govresearchgate.net

These reactions highlight the utility of the ethoxymethylene group as a good leaving group, facilitating the introduction of a diverse array of nitrogen-containing substituents at the C-3 position.

| Reactant | Nucleophile | Product | Reference |

| 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | Hydrazine hydrate | 3-(Hydrazinomethylene)-1,5-diphenylpyrrolidine-2,4-dione | nih.govresearchgate.net |

| 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | Secondary amines | 3-(Aminomethylene)-1,5-diphenylpyrrolidine-2,4-diones | nih.govresearchgate.net |

| 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | Urea | 3-Ureidomethylene-1,5-diphenylpyrrolidine-2,4-dione | nih.govresearchgate.net |

Cyclization Reactions Utilizing this compound as a Synthetic Precursor

The functionalized derivatives of this compound are valuable building blocks for the construction of more complex heterocyclic systems. The strategically placed functional groups can participate in intramolecular or intermolecular cyclization reactions to form fused ring systems.

Formation of Fused Heterocyclic Architectures (e.g., pyrimidinone derivatives via malonate ester cyclization)

A notable example of such a cyclization is the reaction of 3-ureidomethylene-1,5-diphenylpyrrolidine-2,4-dione with a reactive malonate ester. nih.govresearchgate.net This reaction leads to the formation of a fused pyrimidinone derivative, specifically 3-[(5-butyl-4-hydroxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)methylene]-1,5-diphenylpyrrolidine-2,4-dione. nih.govresearchgate.net This transformation demonstrates the potential of using the pyrrolidinedione scaffold as a template for the synthesis of novel, polycyclic heterocyclic compounds.

Synthetic Approaches for Analogues and Homologues of this compound

The synthetic methodologies described for this compound can be extended to prepare a variety of analogues and homologues. By varying the starting materials, a wide range of substituted pyrrolidine-2,4-diones can be accessed.

For instance, the use of different primary amines in the initial cyclization step can lead to N-substituted pyrrolidine-2,4-diones with diverse aryl or alkyl groups at the 1-position. mdpi.com Similarly, the choice of different diesters in a Dieckmann-type condensation would allow for the introduction of various substituents at the 5-position. The synthesis of N-(substituted phenyl)pyrrolidine-2-carboxamides, which can be precursors to the dione (B5365651), has also been reported. researchgate.net Research into the synthesis of pyrrolidine-2,5-dione derivatives from anthranilic acid provides another avenue for creating structural diversity. researchgate.net Furthermore, methods for synthesizing 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines offer a modern approach to related structures. mdpi.com

Chemical Reactivity and Mechanistic Pathways of 1,5 Diphenylpyrrolidine 2,4 Dione

Electrophilic and Nucleophilic Reactivity of the Pyrrolidine-2,4-dione (B1332186) Ring System

The pyrrolidine-2,4-dione ring in 1,5-Diphenylpyrrolidine-2,4-dione possesses both electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis. The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack, while the methylene (B1212753) group at position 3, flanked by two carbonyl groups, exhibits acidic protons and can act as a nucleophile after deprotonation.

The reactivity of this ring system is demonstrated in its condensation reactions with various electrophiles. For instance, condensation with ethyl orthoformate yields 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione. researchgate.netnih.gov This product can then undergo further reactions with nucleophiles like hydrazine (B178648) hydrate (B1144303), secondary amines, or urea (B33335) to form various 3-substituted aminomethylene derivatives. researchgate.netnih.gov

Furthermore, this compound can react with aromatic aldehydes to yield 3-arylidene derivatives. nih.gov These reactions highlight the nucleophilic character of the C-3 position of the pyrrolidine-2,4-dione ring. The compound also undergoes condensation with isatin (B1672199), where the reaction outcome is dependent on the pH of the medium, yielding different products in acidic and alkaline conditions. nih.gov

The C-4 carbonyl group can also exhibit nucleophilic character by reacting with primary amines to afford 4-substituted amino-1,5-diphenyl-delta-3-pyrrolin-2-ones. nih.gov This reactivity underscores the dual electrophilic and nucleophilic nature of the pyrrolidine-2,4-dione ring system.

Investigation of Tautomeric Equilibria in this compound and its Derivatives

The pyrrolidine-2,4-dione ring system can exist in different tautomeric forms. The presence of carbonyl groups and an adjacent methylene group allows for keto-enol tautomerism. While this compound primarily exists in the diketo form, its derivatives can exhibit significant enolic character.

For instance, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are structurally related to the pyrrolidine-2,4-dione core, show tautomerism. nih.gov Computational studies on these systems have indicated that the energy difference between the tautomers is slight, and the rate of transformation between them is significantly large. nih.gov This suggests a dynamic equilibrium between the keto and enol forms.

The enol form of these compounds is stabilized by an intramolecular hydrogen bond. nih.gov This tautomeric equilibrium plays a crucial role in the reactivity of these molecules, influencing their ability to act as either nucleophiles or electrophiles. The specific tautomeric form present can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the pyrrolidine (B122466) ring. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Derivatization

The derivatization of this compound involves various reaction types, and understanding the kinetics and thermodynamics of these processes is essential for controlling the reaction outcomes.

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from related 3-pyrroline-2-one (B142641) derivatives, computational studies have shown that kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. nih.gov This implies that the reaction pathway with the lowest activation energy barrier is favored, even if the resulting product is not the most thermodynamically stable.

The choice of solvent can also significantly impact the reaction kinetics and yield. For the synthesis of certain pyrrolidine-2,3-dione (B1313883) derivatives, ethanol (B145695) has been found to be a better solvent than glacial acetic acid, leading to a dramatic increase in the yield of the desired products. beilstein-journals.org

The reaction of donor-acceptor cyclopropanes with anilines to form 1,5-substituted pyrrolidin-2-ones involves a ring-opening step followed by cyclization. nih.gov The cyclization of the intermediate γ-aminoester is efficiently achieved by refluxing in toluene (B28343) with acetic acid, indicating that the reaction is thermodynamically driven under these conditions. nih.gov

Multi-component Reaction Strategies Involving this compound Scaffolds

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a product containing significant portions of all reactants, are highly efficient in generating molecular complexity. mdpi.com The this compound scaffold and its precursors are valuable components in such reactions.

For example, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which can be considered derivatives of the pyrrolidine-2,4-dione system, are synthesized via a three-component reaction of aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate. nih.gov This reaction demonstrates the utility of the core scaffold in constructing complex heterocyclic systems in a single pot.

The versatility of the pyrrolidine-2,4-dione core allows for its incorporation into various MCRs to synthesize a wide array of heterocyclic compounds. These reactions often proceed with high atom economy and synthetic efficiency, making them attractive for the rapid generation of compound libraries for drug discovery and other applications. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 1,5 Diphenylpyrrolidine 2,4 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of 1,5-Diphenylpyrrolidine-2,4-dione in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the comprehensive assignment of the compound's structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the two phenyl rings and the pyrrolidine (B122466) core. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity depending on the substitution pattern and coupling with adjacent protons. The protons on the pyrrolidine ring would resonate in a more upfield region. For related 1,5-disubstituted pyrrolidine-2,3-dione (B1313883) structures, the proton at the C5 position (adjacent to the nitrogen and a phenyl group) shows a characteristic singlet at approximately 5.8 ppm. jst-ud.vn The methylene (B1212753) protons of the pyrrolidine ring would likely appear as complex multiplets.

¹³C NMR: The ¹³C NMR spectrum provides crucial information by identifying all unique carbon atoms in the molecule. The most characteristic signals are those of the two carbonyl carbons (C=O) of the dione (B5365651) functionality, which are expected to resonate significantly downfield. In similar pyrrolidine-2,3-dione systems, these carbonyl carbons appear at chemical shifts around 164 ppm and 196 ppm. jst-ud.vn The carbons of the two phenyl rings would produce a series of signals in the aromatic region (typically 120-140 ppm). The aliphatic carbons of the pyrrolidine ring would be found further upfield, with the carbon at the C5 position appearing around 62 ppm in analogous structures. jst-ud.vn Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to definitively correlate proton and carbon signals, confirming the connectivity of the molecular structure. jst-ud.vn

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (C₆H₅) | 7.0 - 8.0 | Multiplet (m) |

| Methine Proton (C5-H) | ~ 5.8 | Singlet (s) |

| Methylene Protons (C3-H₂) | ~ 3.0 - 3.5 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 160 - 200 |

| Aromatic Carbons (C₆H₅) | 120 - 140 |

| Methine Carbon (C5) | ~ 62 |

| Methylene Carbon (C3) | ~ 40 - 50 |

X-ray Crystallography for Precise Molecular Architecture and Solid-State Analysis (e.g., related pyrrolidine-dione scaffolds)

X-ray crystallography offers unparalleled insight into the precise three-dimensional structure of this compound in the solid state. This technique determines the exact spatial arrangement of atoms, bond lengths, and bond angles, providing definitive proof of the molecular conformation.

While the specific crystal structure for this compound is not widely published, analysis of closely related analogues, such as 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione, provides valuable information. nih.gov In this analogue, the central pyrrolidine ring is nearly planar. nih.gov The two phenyl rings attached at the N1 and C5 positions are not coplanar with the heterocyclic ring. For example, in the analogue, the pyrrolidine ring forms dihedral angles of 49.86° and 86.22° with the two phenyl rings, respectively. nih.gov The angle between the two phenyl rings themselves is approximately 70.76°. nih.gov

Studies on other pyrrolidine-2,4-dione (B1332186) and pyrrolidine-2,5-dione scaffolds confirm the utility of X-ray crystallography in establishing their molecular geometry. researchgate.netresearchgate.net For instance, the crystal structure of 1-(4-methoxyphenyl)pyrrolidine-2,5-dione (B3023160) shows that the dione ring adopts a shallow envelope conformation. nih.gov Such analyses are crucial for understanding intermolecular interactions, like hydrogen bonding, which dictate the crystal packing. researchgate.net

Table 3: Representative Crystallographic Data for a Related Diphenylpyrrolidinedione Analogue Data from 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dihedral Angle (Pyrrolidine Ring to Phenyl Ring 1) | 49.86° |

| Dihedral Angle (Pyrrolidine Ring to Phenyl Ring 2) | 86.22° |

| Angle Between Phenyl Rings | 70.76° |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a molecular formula of C₁₆H₁₃NO₂ and a molecular weight of 251.29 g/mol . guidechem.com

In an electron impact (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 251. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for related heterocyclic compounds involve the cleavage of substituent groups and the rupture of the ring system. raco.catsapub.org For this compound, characteristic fragments would likely include the loss of one of the phenyl groups (C₆H₅, 77 Da) or the cleavage of the pyrrolidine ring, leading to the formation of stable radical cations and neutral molecules like carbon monoxide (CO).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This table is predictive and based on general fragmentation principles.

| m/z Value | Possible Fragment Identity | Fragment Lost |

| 251 | [C₁₆H₁₃NO₂]⁺ (Molecular Ion) | - |

| 174 | [M - C₆H₅]⁺ | Phenyl radical |

| 146 | [M - C₆H₅ - CO]⁺ | Phenyl radical, Carbon monoxide |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound would be the strong absorption bands associated with the carbonyl (C=O) stretching vibrations of the dione group. These typically appear in the region of 1650-1800 cm⁻¹. The presence of two carbonyl groups may result in two distinct peaks or a broad, intense band. For example, in diphenyl-2,4-uretidinedione, another four-membered ring dione, a strong C=O stretch is observed around 1740 cm⁻¹. nist.gov Other important signals include C-N stretching vibrations, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-H stretching from both the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic ring (~2850-3000 cm⁻¹). The out-of-plane C-H bending vibrations for the phenyl groups would also be visible in the fingerprint region (690-900 cm⁻¹).

Table 5: Characteristic Infrared Absorption Bands for this compound This table is predictive and based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Dione) | 1680 - 1750 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1180 - 1360 | Medium |

| C-H Bend (Aromatic out-of-plane) | 690 - 900 | Strong |

Other Advanced Spectroscopic Techniques Applied to 1,5-Diphenylpyrrolidine-2,4-diones

Beyond the primary methods, other advanced techniques provide deeper structural insights.

High-Resolution Mass Spectrometry (HRMS): Unlike standard mass spectrometry, HRMS measures the mass of ions with extremely high accuracy (typically to four or five decimal places). jst-ud.vn This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds or fragments with the same nominal mass.

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for complex structures. jst-ud.vn

HSQC correlates the signals of protons directly to the carbons they are attached to, simplifying the assignment of both ¹H and ¹³C spectra.

HMBC shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular skeleton, confirming the connectivity between different functional groups, such as linking the phenyl rings to the correct positions on the pyrrolidine core.

These advanced methods, used in concert, provide a comprehensive and unambiguous characterization of the this compound system.

Computational Chemistry and Theoretical Investigations of 1,5 Diphenylpyrrolidine 2,4 Dione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of the 1,5-Diphenylpyrrolidine-2,4-dione scaffold. These methods allow for the calculation of electronic descriptors for the most energetically stable conformers. nih.gov DFT calculations, often using functionals like B3LYP-D3, help in elucidating the distribution of electron density, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials. nih.gov This information is crucial for predicting the molecule's reactivity and interaction with biological targets.

Studies on related pyrrolidine-2,3-diones have utilized DFT to analyze chemical reactivity descriptors. For instance, the global reactivity descriptors of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, such as electron affinity and ionization potential, have been calculated to understand their electron-accepting and donating capabilities, which in turn relates to their chemical reactivity. beilstein-journals.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has been a powerful tool in elucidating the reaction mechanisms involving pyrrolidine-dione structures. DFT calculations are used to map out the free energy profiles of synthetic pathways, identifying transition states and intermediates. nih.govnih.gov For example, in the synthesis of pyrrolidines, computational studies have revealed the intricate balance between asynchronicity and interaction energies in transition structures, which governs the observed selectivities. nih.gov

Mechanistic studies on the synthesis of pyrrolidines and piperidines via copper-catalyzed intramolecular C–H amination have utilized DFT to understand the role of ligands and the effect of different halide groups on the catalytic process. nih.gov These computational models can predict the feasibility of different reaction pathways, such as those involving N-F or N-Cl bond cleavage, and can distinguish between different mechanistic possibilities, for instance, by comparing the energy barriers of singlet versus triplet spin states. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Pyrrolidine-Dione Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov This approach is widely applied to pyrrolidine-dione scaffolds to guide the design of new, more potent derivatives. nih.gov

Development and Validation of Predictive Models Using Molecular Descriptors

The development of a robust QSAR model begins with the selection of a dataset of compounds with known biological activities. nih.govnih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include 2D descriptors (e.g., topological and electronic descriptors) and 3D descriptors (e.g., steric and electrostatic fields). nih.gov

For pyrrolidine (B122466) derivatives, QSAR models have been developed to predict their activity as, for example, neuraminidase inhibitors or dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.govnih.gov These models often reveal that factors like hydrogen bonding, electrostatic interactions, shape flexibility, and lipophilicity are crucial for biological activity. nih.govnih.govnih.gov Multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are common statistical methods used to build the QSAR models. nih.govnih.govfrontiersin.org

Statistical Assessment of QSAR Model Robustness and Applicability Domain

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.govbasicmedicalkey.com Internal validation techniques, such as cross-validation (leave-one-out or leave-group-out), are used to check the model's robustness and internal consistency. nih.govbasicmedicalkey.com External validation, where the model's predictive ability is tested on a set of compounds not used in the model development, is crucial for establishing its real-world applicability. nih.govbasicmedicalkey.com

Key statistical parameters used to evaluate QSAR models include the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or r²(CV)), and the standard deviation of the error of prediction. nih.govnih.gov A robust QSAR model will have high values for R² and Q², indicating a good fit and high predictive power. nih.gov Furthermore, defining the applicability domain of the model is essential to ensure that predictions for new compounds are reliable. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to study the interactions of pyrrolidine-dione derivatives with their biological targets. bohrium.comresearchgate.net By simulating the binding process, docking studies can identify key amino acid residues in the active site that interact with the ligand and can elucidate the nature of these interactions, such as hydrogen bonds and electrostatic forces. nih.gov

For instance, docking studies on pyrrolidine derivatives as neuraminidase inhibitors have identified key residues like Trp178, Arg371, and Tyr406 in the active pocket of the enzyme. nih.gov Similarly, in the design of DPP-IV inhibitors, docking helps in understanding the binding modes of pyrrolidine analogs. nih.gov The binding affinity scores calculated from docking studies can be correlated with experimental biological activities, providing valuable insights for lead optimization. nih.gov

In Silico Assessment of Molecular Properties for Rational Design

In silico tools are widely used to predict the pharmacokinetic properties of drug candidates, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netresearchgate.net These predictions are crucial for the rational design of new drugs with improved bioavailability and reduced toxicity. units.itfrontiersin.org

A key tool in this assessment is Lipinski's Rule of Five, which provides a set of guidelines to evaluate the "drug-likeness" of a compound and its likelihood of being orally active. units.itdrugbank.comtaylorandfrancis.comtiu.edu.iq The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular mass less than 500 daltons. drugbank.com

A logP (octanol-water partition coefficient) not greater than 5. drugbank.com

Studies on various pyrrolidine derivatives have shown that they often comply with Lipinski's Rule of Five, indicating good potential for oral bioavailability. nih.govresearchgate.net Computational tools can also predict other important parameters such as topological polar surface area (TPSA), Caco-2 permeability, and potential for P-glycoprotein inhibition, further guiding the design of compounds with favorable pharmacokinetic profiles. nih.govfrontiersin.org

Applications of 1,5 Diphenylpyrrolidine 2,4 Dione in Chemical Biology and Organic Synthesis

Role as Versatile Intermediates in Complex Organic Synthesis and Heterocyclic Chemistry

1,5-Diphenylpyrrolidine-2,4-dione is a valuable intermediate in the synthesis of a variety of heterocyclic compounds. nih.govnih.gov Its reactive nature allows for modifications at different positions of the pyrrolidine (B122466) ring, leading to the formation of novel molecular architectures. For instance, the condensation of this compound with various reagents can yield a range of substituted derivatives. nih.govnih.gov

One common synthetic route involves the condensation with ethyl orthoformate to produce 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione. nih.gov This product can then be further reacted with nucleophiles like hydrazine (B178648) hydrate (B1144303), secondary amines, or urea (B33335) to create a variety of 3-substituted aminomethylene-1,5-diphenylpyrrolidene-2,4-diones. nih.gov Additionally, condensation with aromatic aldehydes leads to the formation of 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones. nih.govnih.gov These arylidene derivatives can undergo further reactions, such as the addition of secondary amines, to yield 3-substituted methyl-4-hydroxy-1,5-diphenyl-delta-3-pyrrolin-2-ones. nih.gov

The versatility of this compound also extends to its reactions with other carbonyl compounds. For example, its reaction with isatin (B1672199) can produce different products depending on the reaction medium, yielding one compound in an acidic medium and another in an alkaline medium. nih.gov Furthermore, it can be condensed with primary amines to afford 4-substituted amino-1,5-diphenyl-delta-3-pyrrolin-2-ones. nih.gov These synthetic transformations highlight the role of this compound as a key building block for generating a diverse range of heterocyclic structures. Pyrrolidine-2,3-diones, a related class of compounds, are also recognized as important intermediates in the synthesis of numerous nitrogen-containing heterocycles with a broad spectrum of biological activities. beilstein-journals.orgresearchgate.netnih.gov

Scaffold for the Generation of Diverse Compound Libraries for Chemical Biology Research

The structural framework of this compound makes it an excellent scaffold for the generation of diverse compound libraries, which are essential tools in chemical biology for the discovery of new bioactive molecules. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The ability to readily modify the this compound core at multiple positions allows for the systematic exploration of chemical space and structure-activity relationships.

The synthesis of various derivatives, as described in the previous section, is a testament to its utility as a scaffold. By systematically varying the substituents at the 3- and 4-positions of the pyrrolidine ring, researchers can generate libraries of compounds with diverse physicochemical properties. nih.govnih.gov This diversity is crucial for increasing the probability of finding a "hit" compound with a desired biological activity during high-throughput screening campaigns. The development of unified synthetic approaches to create diverse molecular libraries based on various scaffolds, including those related to tropanes and spirocyclic ureas, has been a focus of research. researchgate.net

Preliminary In Vitro Biological Activity Profiling of this compound Derivatives

A significant driver for the synthesis of this compound derivatives is the exploration of their potential biological activities. Preliminary in vitro screenings have revealed that these compounds exhibit a range of effects, including antimicrobial, anti-HIV-1, antineoplastic, and anti-inflammatory properties.

Several derivatives of this compound have been evaluated for their antimicrobial properties. nih.govnih.gov In one study, a series of 3-substituted derivatives were screened, and two compounds, both 3-substituted methyl-4-hydroxy-1,5-diphenyl-delta-3-pyrrolin-2-ones, demonstrated notable inhibitory activity against Gram-positive bacteria. nih.gov Another study involving 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones also reported antimicrobial activity for the synthesized compounds. nih.gov The general class of thiazolidine-2,4-diones, which share some structural similarities, are also known for their antimicrobial actions. mdpi.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Activity | Reference |

|---|---|---|

| 3-Substituted methyl-4-hydroxy-1,5-diphenyl-delta-3-pyrrolin-2-ones | Pronounced inhibitory activity against Gram-positive bacteria | nih.gov |

The potential of this compound derivatives as anti-HIV-1 agents has also been investigated. nih.gov In an in vitro screening of a series of newly synthesized derivatives, one compound, a 3-arylidene-1,5-diphenylpyrrolidine-2,4-dione, showed moderate activity against HIV-1. nih.gov This finding suggests that the this compound scaffold could be a starting point for the development of more potent anti-HIV agents.

The antineoplastic, or anticancer, potential of this compound derivatives has been a subject of study. nih.govnih.gov In one screening, a selection of synthesized derivatives was tested for antineoplastic activity, but the tested compounds were found to be inactive in that particular protocol. nih.gov However, a different study that screened various 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones reported that the tested compounds did exhibit antineoplastic activities. nih.gov This discrepancy highlights the importance of the specific substitutions on the pyrrolidine-2,4-dione (B1332186) core in determining biological activity. Other related heterocyclic scaffolds, such as 1,5-benzodiazepine-2,4-diones and 1-oxa-4-azaspiro beilstein-journals.orgebi.ac.ukdeca-6,9-diene-3,8-diones, have also been investigated for their anticancer properties. researchgate.netmdpi.com

Derivatives of pyrrolidine-2,4-diones have been investigated for their potential to modulate inflammatory responses. beilstein-journals.orgresearchgate.netebi.ac.uknih.gov Research into related pyrrolidine-2,3-dione (B1313883) derivatives has shown that these compounds can act as ligands for inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory process. beilstein-journals.orgresearchgate.netnih.gov For instance, a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production. beilstein-journals.orgresearchgate.netnih.gov

One particular derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, demonstrated significant inhibitory activity against NO production with an IC50 value of 43.69 ± 5.26 µM. beilstein-journals.orgresearchgate.netnih.gov The presence of an electron-withdrawing nitro group on the phenyl ring at the 1-position of the pyrrolidine-2,3-dione was suggested to be responsible for the enhanced activity. beilstein-journals.orgresearchgate.netnih.gov Another study on N-substituted pyrrolidine-2,5-dione derivatives identified compounds with potent inhibitory activity against cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. ebi.ac.uk

Table 2: Anti-inflammatory Activity of Selected Pyrrolidine-dione Derivatives

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | Nitric Oxide (NO) Production | 43.69 ± 5.26 µM | beilstein-journals.orgresearchgate.netnih.gov |

| 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione | Nitric Oxide (NO) Production | 78.65 ± 6.88 µM | beilstein-journals.org |

Enzyme Inhibition Studies (e.g., GABA_AT for related pyrrolidine-diones)

Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system, and its concentration is regulated by the enzyme GABA aminotransferase (GABA-AT). nih.gov Inhibition of GABA-AT leads to increased GABA levels, a therapeutic strategy for conditions like epilepsy. nih.govresearchgate.net While direct studies on the inhibition of GABA-AT by this compound are not readily found, the pyrrolidine scaffold is a key feature in known GABA-AT inhibitors and other enzyme modulators. researchgate.netnih.gov

For instance, the inhibition of GABA-transaminase can result in the accumulation of 2-pyrrolidinone, a cyclic derivative of GABA. nih.govelsevierpure.comfrontiersin.org This highlights the metabolic relationship between pyrrolidinone structures and the GABAergic system. Although this compound is structurally distinct from 2-pyrrolidinone, the presence of the core pyrrolidine ring suggests a potential, yet unexplored, interaction with GABA-related enzymes.

Furthermore, derivatives of the closely related pyrrolidine-2,5-dione have been investigated as inhibitors of other enzymes. For example, certain N-substituted pyrrolidine-2,5-dione derivatives have shown inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in inflammation. ebi.ac.uk Specifically, some synthesized compounds in this class exhibited low micromolar to submicromolar inhibition of COX-2. ebi.ac.uk

Research on 3-substituted 1,5-diphenylpyrrolidine-2,4-diones, derived from the parent compound, has shown that these molecules possess biological activities, including antimicrobial and anti-HIV-1 properties. nih.gov However, in the tested antineoplastic screens, these derivatives were found to be inactive. nih.gov This suggests that while the core structure is a valid starting point for generating biologically active molecules, the specific substitution pattern is critical for activity against particular targets.

Below is a table summarizing the biological activities of some derivatives of this compound.

| Compound Derivative | Biological Activity | Findings |

| 3-Arylidene-1,5-diphenylpyrrolidine-2,4-diones | Antimicrobial, Antineoplastic | Showed both antimicrobial and antineoplastic activities. researchgate.net |

| 3-Substituted methyl-4-hydroxy-1,5-diphenyl-delta 3-pyrrolin-2-ones | Antimicrobial | Two compounds showed pronounced inhibitory activities against Gram-positive bacteria. nih.gov |

| 3-Arylidene-1,5-diphenylpyrrolidine-2,4-dione derivative | Anti-HIV-1 | One compound displayed moderate activity in an in vitro anti-HIV-1 screen. nih.gov |

Exploitation in Specialized Chemical Biology Probes and Assays

There is currently no specific information available in the scientific literature detailing the use of this compound as a specialized chemical biology probe or in related assays. The development of such tools typically requires a molecule to have specific properties, such as high affinity and selectivity for a biological target, or fluorescent capabilities, which have not been reported for this compound.

The pyrrolidine scaffold, more broadly, is recognized for its utility in drug discovery and as a component of various bioactive molecules. nih.govnih.govresearchgate.net The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is advantageous in designing molecules that can interact with complex biological targets. nih.govnih.gov While this makes the pyrrolidine-2,4-dione core a potentially interesting scaffold for the development of chemical probes, research has not yet focused on this compound for this purpose.

Future Directions and Emerging Research Opportunities in 1,5 Diphenylpyrrolidine 2,4 Dione Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For pyrrolidinedione systems, a significant future direction is the move away from harsh reaction conditions and toxic reagents towards more environmentally benign alternatives. Research has demonstrated the viability of green approaches, such as the development of multicomponent tandem cyclization reactions promoted by 30% aqueous hydrogen peroxide (H₂O₂). researchgate.net This method offers an inexpensive, regioselective, and efficient pathway to related heterocyclic structures in water, a green solvent, under mild, ambient temperature conditions. researchgate.net The use of cheap, non-toxic, and readily available starting materials is a cornerstone of this approach, providing an attractive and sustainable strategy for accessing these molecules on a larger scale. researchgate.net Future research will likely focus on expanding the substrate scope of such water-based, oxidant-promoted reactions and exploring other green technologies like microwave-assisted synthesis to further reduce reaction times and energy consumption. researchgate.net

Advanced Structural Elucidation of Complex Derivatives

The synthesis of novel derivatives of 1,5-diphenylpyrrolidine-2,4-dione results in increasingly complex molecular architectures. A critical area of ongoing research is the comprehensive structural characterization of these new compounds. While standard spectroscopic methods remain vital, future work will necessitate the routine application of advanced two-dimensional NMR techniques and high-resolution mass spectrometry to unambiguously determine connectivity and stereochemistry. researchgate.net

For instance, the creation of fused heterocyclic systems, such as 5,6-dihydropyrrolo[3,4-d] researchgate.netresearchgate.netku.edutriazol-4(2H,4H)-ones, from the this compound core requires meticulous structural analysis to confirm the success of complex cyclization reactions. researchgate.net X-ray crystallography will also play a pivotal role, providing definitive solid-state structural data that can guide rational drug design and help in understanding intermolecular interactions, as has been done for related inhibitor compounds. researchgate.net Elucidating these complex structures is fundamental to establishing clear structure-activity relationships (SAR) for newly discovered biological activities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of computational tools is set to revolutionize the discovery and optimization of this compound derivatives. Molecular docking studies are already being used to model the interactions between designed compounds and biological targets, such as the H1 histamine (B1213489) receptor, guiding the synthesis of molecules with higher predicted affinity and selectivity. researchgate.net

Moving forward, a significant opportunity lies in the application of artificial intelligence (AI) and machine learning (ML). researchgate.net ML-driven Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to predict the biological activity of virtual compounds before they are synthesized. researchgate.net One study has already highlighted the superior performance of a Random Forest (RF) model in predicting the anticancer activity of new compounds against MCF-7 and HepG2 cell lines. researchgate.net Such predictive models, which can be trained on existing experimental data, can screen vast virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. This in silico approach significantly accelerates the discovery process, reduces costs, and minimizes the reliance on resource-intensive experimental screening.

Exploration of Novel Reactivity Patterns and Unprecedented Derivatization Pathways

The this compound nucleus possesses multiple reactive sites, making it a fertile ground for exploring novel chemical transformations. The methylene (B1212753) group at the C-3 position is particularly reactive and serves as a key handle for derivatization. Established reactions include Knoevenagel condensations with various aldehydes and carbonyl compounds to produce a range of 3-substituted derivatives. researchgate.netresearchgate.netku.edu

Future research will continue to uncover unprecedented derivatization pathways. Key areas of exploration include:

Versatile Intermediates: The reaction with ethyl orthoformate yields 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione, a versatile intermediate that can be further reacted with nucleophiles like hydrazine (B178648) hydrate (B1144303) or secondary amines to create a library of 3-substituted aminomethylene derivatives. researchgate.netresearchgate.net

Direct Functionalization: Methods for direct functionalization, such as bromination and aminomethylation, provide routes to 3-bromo- (B131339) and 3-substituted aminomethyl derivatives, respectively. researchgate.netresearchgate.net

Complex Cyclizations: The core can be used as a building block for constructing more complex, fused heterocyclic systems. For example, derivatives can be cyclized to form novel pyrrolo[3,4-d] researchgate.netresearchgate.netku.edu-triazol-4-ones, demonstrating the potential for creating unique polycyclic scaffolds. researchgate.net

Diazo-Coupling: Diazocoupling reactions have been used to synthesize 3-(4-substituted sulfamylphenylazo)-4-hydroxy-1,5-diphenyl-pyrrolin-2-ones, introducing azo linkages and expanding the structural diversity of the compound class. researchgate.netresearchgate.net

| Reaction Type | Reagents/Conditions | Resulting Derivative Class | Reference |

| Knoevenagel Condensation | Aromatic aldehydes, acidic medium | 3-Arylidene-1,5-diphenylpyrrolidine-2,4-diones | ku.edu, researchgate.net |

| Intermediate Formation | Ethyl orthoformate | 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | researchgate.net, researchgate.net |

| Aminomethylene Synthesis | Hydrazine hydrate, secondary amines | 3-Substituted aminomethylene-pyrrolidine-2,4-diones | researchgate.net, researchgate.net |

| Bromination | Bromine | 3-Bromo-4-hydroxy-1,5-diphenyl-pyrrolin-2-ones | researchgate.net, researchgate.net |

| Cyclization | Acetic anhydride (B1165640) or sodium hydroxide (B78521) treatment | 5,6-Dihydropyrrolo[3,4-d] researchgate.netresearchgate.netku.edutriazol-4-ones | researchgate.net |

| Diazo-Coupling | Diazonium salts | 3-(Arylazo)-4-hydroxy-1,5-diphenyl-pyrrolin-2-ones | researchgate.net, researchgate.net |

This table is based on available research data and is not exhaustive.

Discovery of Untapped Applications in Interdisciplinary Scientific Domains

While initial studies have focused on specific biological activities, the structural diversity achievable from the this compound scaffold suggests a wealth of untapped potential in various scientific fields. Screening of derivatives has already revealed a broad range of biological activities, indicating that these compounds could be valuable probes in chemical biology or starting points for drug discovery programs.

Emerging applications and research opportunities include:

Antimicrobial Agents: Certain derivatives have shown pronounced inhibitory activity against Gram-positive bacteria. researchgate.netresearchgate.net

Antiviral Compounds: At least one derivative has displayed moderate in vitro activity against HIV-1. researchgate.net

Anticancer Therapeutics: Several derivatives have been investigated for their antineoplastic properties, with some showing activity against various cancer cell lines. researchgate.netresearchgate.net The discovery of pyrrolidine-2,4-dione (B1332186) in a plant extract with activity against breast cancer cells further supports this avenue of research. researchgate.net

Inflammation and Metabolic Disease: A patent has described a derivative, 3-butyl-1,5-diphenylpyrrolidine-2,4-dione, for its potential role in treating inflammation by inhibiting the formation of advanced glycation end products (AGEs). google.com

CNS-Active Agents: Rational design based on pharmacophore models has led to the investigation of derivatives as potential non-sedating H1 antihistaminic agents. researchgate.net

| Potential Application | Derivative/Study Context | Reference |

| Antineoplastic | Various 3-substituted derivatives | researchgate.net, researchgate.net |

| Anti-HIV-1 | 3-Arylidene derivative | researchgate.net |

| Antimicrobial | 3-Substituted methyl-4-hydroxy-pyrrolin-2-ones | researchgate.net, researchgate.net |

| Anti-inflammatory | 3-Butyl-1,5-diphenylpyrrolidine-2,4-dione | google.com |

| H1 Antihistaminic | 3-Substituted aminomethylene derivatives | researchgate.net |

This table is based on available research data and is not exhaustive.

Future work should involve broader, unbiased screening of compound libraries against diverse biological targets to uncover entirely new mechanisms of action and therapeutic applications, potentially in areas like neurodegenerative disease, immunology, or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。